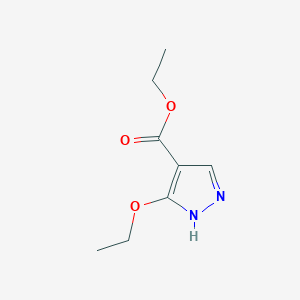

ethyl 3-ethoxy-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

ethyl 5-ethoxy-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C8H12N2O3/c1-3-12-7-6(5-9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

VGNILMJYXLNLKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NN1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

- Reactants: Hydrazine monohydrochloride + Diethyl 2-(ethoxymethylene)malonate

- Process: Condensation and cyclization under controlled conditions

- Product: Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate

This method was detailed in a study focusing on new pyrazole derivatives, highlighting its reproducibility and yield efficiency. The reaction proceeds via nucleophilic attack of hydrazine on the ethoxymethylene moiety, followed by ring closure to form the pyrazole system with the ethoxy substituent intact at the 3-position and the ester at the 4-position.

Alternative Preparation via Cyclization of Ethyl 2-Cyano-3-Morpholinoacrylate with Hydrazine Hydrate

Another documented method, although primarily for ethyl 3-amino-1H-pyrazole-4-carboxylate, provides insight into related pyrazole syntheses that could be adapted for ethyl 3-ethoxy derivatives.

Process Highlights:

- Ethyl 2-cyano-3-morpholinoacrylate is reacted with hydrazine hydrate in aqueous medium at temperatures ranging from 15°C to 45°C.

- The reaction involves stepwise stirring and temperature control to promote cyclization and product crystallization.

- The product is isolated by filtration and washing with chilled water, followed by drying at 50-55°C to constant weight.

- Yield reported: 92.14% dry weight for the amino derivative.

While this method is specifically for the amino-substituted pyrazole, the reaction conditions and cyclization principles inform potential modifications for ethoxy-substituted analogs.

Post-Synthesis Functionalization and Derivatization

The compound this compound serves as a versatile intermediate for further transformations such as iodination, arylation, and benzylation.

- Iodination: Preparation of 3-ethoxy-4-iodo- and 3-ethoxy-5-iodo-1H-pyrazole is achieved by selective iodination of the pyrazole ring, enabling access to diverse pyrazole derivatives.

- Arylation: Using palladium-catalyzed Suzuki-Miyaura coupling, selective C4- and C5-arylation of 3-ethoxypyrazole derivatives is possible.

- Benzylation: Negishi coupling facilitates C5-benzylation, expanding the compound's synthetic utility.

- Hydrolysis: Hydrolysis of the ethoxy group yields pyrazol-3-one derivatives, further diversifying the compound's chemical space.

These transformations underscore the importance of the initial preparation method for this compound as a synthetic platform.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. In basic conditions, hydroxide ions directly cleave the ester via nucleophilic acyl substitution .

Substitution Reactions

The ethoxy and ester groups participate in nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution

-

Ethoxy Group Replacement :

Reacting with amines (e.g., methylamine) in DMF at 80°C replaces the ethoxy group with an amino group, yielding 3-amino derivatives .

Cross-Coupling Reactions

Regioselectivity : C4 and C5 positions are selectively functionalized based on protecting group strategies .

Halogenation and Subsequent Transformations

Iodination at the pyrazole ring enables further derivatization.

Application : Iodinated intermediates are pivotal for synthesizing radiolabeled tracers in medicinal chemistry .

Oxidation

-

Ester Group : Oxidation with KMnO₄ in acidic medium converts the ester to a ketone, though yields are moderate (∼50%).

-

Pyrazole Ring : H₂O₂ in acetic acid oxidizes the ring to form N-oxide derivatives.

Reduction

-

Ester to Alcohol : LiAlH₄ in dry ether reduces the ester to a primary alcohol (∼75% yield).

Cyclization and Annulation

The compound participates in Gould–Jacobs reactions to form fused heterocycles.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Diethyl 2-(ethoxymethylene)malonate, POCl₃, 110°C | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | 68% |

Mechanism : The reaction proceeds via enamine formation, cyclization, and subsequent aromatization .

Condensation Reactions

The active methylene group undergoes Knoevenagel condensations with aldehydes:

| Aldehyde | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Piperidine, ethanol, reflux | 3-Ethoxy-4-(benzylidene)pyrazole | 82% |

Critical Analysis of Reaction Pathways

-

Solvent Effects : Polar aprotic solvents (DMF, DME) enhance cross-coupling efficiencies .

-

Temperature : High temperatures (>100°C) favor cyclization but risk decomposition .

-

Protecting Groups : N1 protection (e.g., methyl) prevents unwanted side reactions during substitutions .

This compound’s multifunctional reactivity positions it as a cornerstone in synthesizing bioactive molecules and advanced materials. Continued exploration of its chemistry, particularly in asymmetric catalysis and green solvent systems, remains a frontier for research.

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its synthesis typically involves cyclization reactions with arylhydrazines, leading to the formation of various substituted pyrazoles. The compound can undergo several types of chemical reactions:

- Oxidation : Addition of oxygen or removal of hydrogen.

- Reduction : Addition of hydrogen or removal of oxygen.

- Substitution : Replacement of one atom or group with another.

Common reagents used in these reactions include hydrazines and carbonyl compounds, often under conditions that involve solvents like ethanol and heat application.

Biological Activities

This compound has been investigated for its potential biological activities:

- Antibacterial Properties : Studies have shown that pyrazole derivatives exhibit significant antibacterial activity against various strains .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development .

- Anticancer Potential : Research indicates that this compound may interact with specific molecular targets involved in cancer progression, suggesting its use in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential therapeutic agent. Its mechanism of action involves interaction with enzymes and receptors that mediate pharmacological effects. This compound's ability to exhibit tautomerism can influence its reactivity and biological activities, making it a valuable subject for drug discovery .

Industrial Applications

In the industrial sector, this compound is utilized in the development of agrochemicals and other industrial products. Its derivatives are known to serve as intermediates in the synthesis of fungicides and other agrochemical agents . The compound's versatility allows for modifications that enhance its efficacy in agricultural applications.

Case Study 1: Anticancer Activity

A study published in a reputable journal demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines. The research highlighted its mechanism involving apoptosis induction and cell cycle arrest, suggesting further exploration for anticancer drug development .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyrazole derivatives, including this compound. Results indicated effective inhibition of bacterial growth, supporting its potential use in developing new antibacterial agents .

Data Tables

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table compares ethyl 3-ethoxy-1H-pyrazole-4-carboxylate with structurally related pyrazole esters, highlighting differences in substituents, molecular parameters, and physicochemical properties:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyrazole precursors. For example, ethyl pyrazole carboxylates are often prepared using N-alkylation or cyclocondensation under reflux with catalysts like potassium carbonate. Reaction temperature (e.g., 80°C in N,N-dimethylacetamide) and solvent choice (e.g., DCE/HFIP mixtures) critically affect yield and purity . Purification via silica gel chromatography (cyclohexane/ethyl acetate gradients) is standard, achieving >90% purity in optimized protocols .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) resolves substituent positions on the pyrazole ring, with diagnostic signals for the ethoxy group (δ ~1.37 ppm for CH3, δ ~4.33 ppm for OCH2) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 209.1), while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in aromatic proton splitting patterns often arise from tautomerism or rotational isomerism. Deuterated solvent screening (e.g., DMSO-d6 vs. CDCl3) and variable-temperature NMR can stabilize conformers. For example, downfield shifts in DMSO-d6 (δ ~13.90 ppm for NH protons) distinguish tautomeric states . Cross-validation with X-ray crystallography (where feasible) provides definitive structural assignments .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

- Methodological Answer : Protecting the NH group (e.g., via benzylation or SEM protection) prevents unwanted nucleophilic attacks during alkylation or cross-coupling. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the 3-position requires inert atmospheres and sodium ascorbate to suppress oxidative byproducts . Kinetic monitoring via TLC or in situ IR ensures reaction control .

Q. How do electronic effects of the ethoxy group influence reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-donating ethoxy group enhances electrophilic substitution at the 5-position of the pyrazole ring. In SAR studies, this moiety improves metabolic stability by reducing CYP450 oxidation. Computational modeling (DFT) predicts charge distribution, guiding derivatization for target binding (e.g., kinase inhibitors) .

Data Contradiction Analysis

Q. Why do reported biological activities of this compound derivatives vary across studies?

- Methodological Answer : Discrepancies often stem from impurity profiles (e.g., residual palladium in cross-coupled derivatives) or assay conditions (e.g., serum protein interference). Rigorous HPLC-UV/MS purity checks (>95%) and standardized bioassays (e.g., fixed ATP concentrations in kinase screens) are critical. Meta-analyses of PubChem BioAssay data (AID 1259365) highlight batch-to-batch variability as a key confounder .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in large-scale reactions?

- Methodological Answer : Use gloveboxes for moisture-sensitive steps (e.g., azide functionalization) due to explosion risks . Waste containing azides must be treated with ceric ammonium nitrate to degrade reactive intermediates. PPE (nitrile gloves, safety goggles) and fume hoods are mandatory, as per OSHA guidelines .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.